(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Benzothiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse due to the presence of various functional groups. These reactions can lead to a wide range of products with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. These properties can influence their solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Pyrazolo[4,3-e]-1,2,4-Triazolo[1,5-c]Pyrimidine Derivatives : A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives were synthesized, which may act as potent antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao et al., 2008).
Cytotoxicity and Antioxidant Potential : Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives demonstrated significant cytotoxic activity on carcinoma cell lines and exhibited remarkable antioxidant activity (Grozav et al., 2017).
Catalytic Activity in Olefin Oxidation : Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands were used as catalysts for olefin oxidation, showing potential in chemical synthesis applications (Ghorbanloo et al., 2017).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : These compounds are synthesized for potential use in pharmaceuticals and other chemical applications (Mohamed, 2021).
Synthesis of Photoluminescent Derivatives : Novel 3,4-ethylenedioxythiophene (EDOT) derivatives were synthesized, exhibiting photoluminescent properties for potential use in material science applications (Pepitone et al., 2003).
Cytotoxic Activity of Thiazole Derivatives : Thiazole derivatives bearing a coumarin nucleus demonstrated potent cytotoxic activity, suggesting potential in cancer research (Gomha & Khalil, 2012).
Herbicidal Activity of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines : These compounds exhibited potent herbicidal activity, indicating their potential as agricultural chemicals (Xiao et al., 2008).
Photovoltaic Performance of Novel Thermocleavable Materials : Studies on di-2-thienyl-2,1,3-benzothiadiazole derivatives with thermally cleavable ester groups showed potential applications in photovoltaic devices (Helgesen et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 5-[(2E)-2-[1,3-benzothiazol-2-yl(cyano)methylidene]hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-4-27-19(25)15-11(3)16(20(26)28-5-2)30-18(15)24-23-13(10-21)17-22-12-8-6-7-9-14(12)29-17/h6-9,24H,4-5H2,1-3H3/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBGTMMIRSFLK-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate |
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